1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid
Description
1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: Referenced in ) is a piperidine derivative featuring a sulfonyl group at the 1-position and a carboxylic acid at the 4-position. The sulfonyl group is substituted with a 2-nitrophenyl ring, introducing strong electron-withdrawing effects. Its structure allows for diverse modifications, making it a template for developing analogs with tailored properties.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-5-7-13(8-6-9)21(19,20)11-4-2-1-3-10(11)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMFUYJYNRGYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 2-nitrobenzenesulfonyl chloride, and other reagents.
Reaction Conditions: The piperidine is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperidine intermediate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various acids and bases. Major products formed from these reactions include amino derivatives, substituted piperidines, and carboxylate salts .
Scientific Research Applications
1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and piperidine moieties are known to be effective.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The 2-nitrophenyl group in the target compound provides strong electron withdrawal, polarizing the sulfonyl group and increasing acidity of the carboxylic acid . Trifluoromethyl (CF₃) groups () introduce both electronegativity and metabolic stability, critical in drug design .
Heterocyclic Modifications:
- The 5-bromothien-2-yl group () introduces sulfur-based aromaticity, altering π-π stacking interactions and solubility. However, commercial discontinuation suggests synthesis or stability issues .
Biological Activity
1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a nitrophenyl sulfonyl group and a carboxylic acid. Its molecular formula is , and it has a molecular weight of approximately 284.29 g/mol. The presence of both the nitrophenyl and sulfonyl groups is significant for its biological interactions.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways in cells. This includes potential inhibition of proteases, which are critical in various physiological processes and disease states.
- Receptor Binding : Preliminary studies suggest that this compound may interact with various receptors, impacting signal transduction pathways that are crucial for cellular responses.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could be further developed as a therapeutic agent against bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 20.3 |
| A549 (Lung Cancer) | 18.7 |
These results support the potential use of this compound in cancer therapy, warranting further exploration into its mechanisms and efficacy.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of serine proteases, this compound was found to inhibit the activity of trypsin with an IC50 value of approximately 10 µM. This suggests that the compound may serve as a lead for developing new protease inhibitors.
Case Study 2: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound against multidrug-resistant strains revealed significant inhibitory effects, particularly against Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this scaffold.
Research Findings and Future Directions
Recent research emphasizes the need for further studies to fully elucidate the biological activities and mechanisms of action of this compound. Future investigations should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
- Combination Therapies : Exploring synergistic effects with existing antimicrobial or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
